molecular formula C11H21N3O2 B14871980 Piperidin-3-yl 4-methylpiperazine-1-carboxylate

Piperidin-3-yl 4-methylpiperazine-1-carboxylate

Cat. No.: B14871980
M. Wt: 227.30 g/mol
InChI Key: QPTMJQSHUMQDEI-UHFFFAOYSA-N
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Description

Piperidin-3-yl 4-methylpiperazine-1-carboxylate is a chemical compound that features a piperidine ring and a piperazine ring. These structures are commonly found in various biologically active molecules and pharmaceutical compounds. The presence of these rings often contributes to the compound’s pharmacokinetic properties and its ability to interact with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidin-3-yl 4-methylpiperazine-1-carboxylate typically involves the reaction of piperidine derivatives with piperazine derivatives. One common method includes the use of t-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate as a building block, which is obtained through aromatic nucleophilic substitution starting with piperazine and 2-nitro-5-halopyridine, followed by N-protection and catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar routes as described above. The process is optimized for yield and purity, and may include additional steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Piperidin-3-yl 4-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidin-3-one derivatives, while reduction may yield piperidin-3-yl alcohol derivatives.

Scientific Research Applications

Piperidin-3-yl 4-methylpiperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use in drug development.

    Industry: Used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Piperidin-3-yl 4-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidin-3-yl 4-methylpiperazine-1-carboxylate is unique due to its specific substitution pattern and the resulting pharmacokinetic properties. This uniqueness can influence its interaction with biological targets and its overall efficacy in various applications.

Properties

Molecular Formula

C11H21N3O2

Molecular Weight

227.30 g/mol

IUPAC Name

piperidin-3-yl 4-methylpiperazine-1-carboxylate

InChI

InChI=1S/C11H21N3O2/c1-13-5-7-14(8-6-13)11(15)16-10-3-2-4-12-9-10/h10,12H,2-9H2,1H3

InChI Key

QPTMJQSHUMQDEI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)OC2CCCNC2

Origin of Product

United States

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